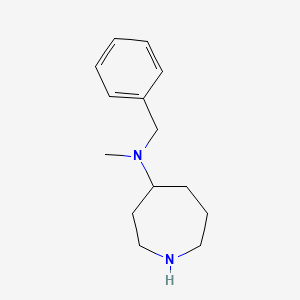

N-benzyl-N-methylazepan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICRVFXFCKIOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl N Methylazepan 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of N-benzyl-N-methylazepan-4-amine allows for the logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process illuminates potential synthetic routes and highlights key bond formations.

Key Precursors and Rational Design of Synthetic Building Blocks

The most logical retrosynthetic disconnections for this compound involve the cleavage of the C-N bonds at the exocyclic nitrogen atom. This leads to a key intermediate, 4-aminoazepane, and the corresponding benzyl (B1604629) and methylating agents. A primary synthetic route, therefore, involves the sequential or simultaneous N-benzylation and N-methylation of 4-aminoazepane.

Further disconnection of the 4-aminoazepane ring itself reveals several potential starting materials. A common strategy is the use of a precursor that can undergo intramolecular cyclization. For instance, a linear precursor containing an amine and a leaving group at appropriate positions can be cyclized to form the azepane ring. Another approach involves the transformation of a pre-existing cyclic structure.

A plausible and frequently employed strategy is reductive amination. In a forward sense, this would involve the reaction of a suitable azepane-4-one precursor with benzylamine (B48309) and a methylating agent, or N-methylbenzylamine, under reductive conditions. The key precursors for such a strategy are outlined in the table below.

| Precursor Type | Specific Example | Role in Synthesis |

| Azepane Core | Azepan-4-one | Provides the foundational seven-membered ring. |

| Benzyl Group Source | Benzaldehyde (B42025) or Benzyl bromide | Introduces the benzyl moiety. |

| Methyl Group Source | Formaldehyde or Methyl iodide | Introduces the methyl moiety. |

| Amine Source | N-methylbenzylamine | Can be used in a direct reductive amination with azepan-4-one. |

| Reducing Agents | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), Hydrogen (H2) with a metal catalyst (e.g., Pd/C) | To reduce the intermediate iminium ion to the final amine. |

The rational design of these building blocks is crucial for an efficient synthesis. For instance, the choice of protecting groups for any additional functionalities on the azepane ring must be compatible with the conditions of N-alkylation and ring formation.

Comparative Analysis of Convergent versus Linear Synthetic Strategies

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own set of advantages and disadvantages.

Linear Synthesis: A linear approach would involve the step-by-step construction of the molecule. For example, one might start with a precursor to the azepane ring, form the seven-membered ring, introduce the amino group at the 4-position, and then sequentially add the benzyl and methyl groups.

Advantages: This approach can be straightforward to plan and execute for less complex molecules.

Convergent Synthesis: A convergent strategy involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. nih.govresearchgate.net For this compound, this could involve the separate synthesis of a functionalized azepane precursor (e.g., 4-aminoazepane) and the N-benzyl-N-methylamine side chain, followed by their coupling. However, a more practical convergent approach focuses on the assembly of the core azepane ring from smaller fragments that already contain some of the required functionality.

Disadvantages: This approach may require more complex strategic planning to ensure that the coupling of the fragments is efficient and chemoselective.

| Strategy | Description | Pros | Cons |

| Linear | Step-by-step construction of the molecule. | Simpler to plan for less complex targets. | Overall yield can be low, especially for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient for complex molecules, greater flexibility. nih.govresearchgate.netresearchgate.net | May require more intricate planning and optimization of fragment coupling. |

For the synthesis of this compound, a convergent approach that focuses on the efficient construction of a key intermediate like N-Boc-azepan-4-one, followed by a well-established reductive amination protocol, often proves to be the more practical and high-yielding strategy.

Classical and Modern Approaches to Azepane Ring Formation

The construction of the seven-membered azepane ring is the cornerstone of the synthesis of this compound. Both classical and modern methodologies are employed to achieve this, broadly categorized into ring-closing and ring-expansion reactions.

Ring-Closing Reactions for Azepane Scaffolds

Ring-closing reactions are a direct and common method for forming cyclic structures. Several powerful reactions can be utilized to construct the azepane ring.

Intramolecular Reductive Amination: This is a highly effective method for the synthesis of cyclic amines. A precursor containing both a ketone or aldehyde and an amine functionality can undergo intramolecular cyclization to form an imine or enamine, which is then reduced in situ to the azepane. researchgate.netacs.orgnih.govrsc.org For example, a 6-aminoheptan-2-one derivative could be cyclized and reduced to form a methyl-substituted azepane. The reaction is often catalyzed by acid and employs reducing agents like sodium cyanoborohydride.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide range of unsaturated rings, including azepanes. wikipedia.orgorganic-chemistry.orgdrughunter.com This reaction involves the intramolecular metathesis of a diene precursor using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. The resulting unsaturated azepane can then be hydrogenated to the saturated derivative. The driving force for this reaction is often the formation of a volatile byproduct like ethylene. wikipedia.org

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form a β-keto ester, which can then be further manipulated to produce the azepane ring. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of an azepane, a diester with the appropriate nitrogen-containing backbone would be required. The resulting cyclic β-keto ester can be decarboxylated and the ketone functionality can be converted to an amine.

Aza-Cope Rearrangement: This nih.govnih.gov-sigmatropic rearrangement of nitrogen-containing 1,5-dienes can be a powerful tool for the synthesis of nitrogen heterocycles, including azepanes. wikipedia.orgnumberanalytics.comtcichemicals.comtcichemicals.com The reaction often proceeds through a chair-like transition state.

| Ring-Closing Reaction | Description | Key Features |

| Intramolecular Reductive Amination | Cyclization of an amino-ketone or amino-aldehyde followed by reduction. researchgate.netacs.orgnih.govrsc.org | Forms the C-N bond and establishes the ring in one pot. |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene. wikipedia.orgorganic-chemistry.orgdrughunter.com | Forms a C=C bond within the ring; tolerant of many functional groups. |

| Dieckmann Condensation | Intramolecular condensation of a diester. wikipedia.orgorganic-chemistry.orglibretexts.org | Forms a β-keto ester which can be a versatile intermediate. |

| Aza-Cope Rearrangement | nih.govnih.gov-sigmatropic rearrangement of a nitrogen-containing 1,5-diene. wikipedia.orgnumberanalytics.comtcichemicals.comtcichemicals.com | Can create complex stereochemistry in a controlled manner. |

Ring-Expansion Methodologies from Smaller Cyclic Precursors

An alternative to ring-closing reactions is the expansion of a smaller, more readily available cyclic precursor, such as a piperidine (B6355638) or pyrrolidine. researchgate.netchemrxiv.org This approach can be particularly useful for introducing specific substitution patterns on the azepane ring.

Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of an oxime to an amide (a lactam in the case of a cyclic oxime). derpharmachemica.comwikipedia.orgnumberanalytics.commasterorganicchemistry.comnih.gov For azepane synthesis, the oxime of cyclohexanone (B45756) can be rearranged to form caprolactam, a key precursor to various azepane derivatives. The lactam can then be reduced to the corresponding amine.

Tiffeneau-Demjanov Rearrangement: This reaction provides a method for the one-carbon ring expansion of a cycloalkanol bearing an aminomethyl group on the adjacent carbon. wikipedia.orginflibnet.ac.innumberanalytics.comorganicreactions.org Treatment with nitrous acid generates a diazonium ion, which upon rearrangement leads to a ring-expanded ketone.

Palladium-Catalyzed Ring Expansion: Recent advances have demonstrated the utility of palladium catalysis in ring expansion reactions. For example, the rearrangement of 2-vinyl piperidines can lead to the formation of azepanes. chemrxiv.org

| Ring-Expansion Reaction | Starting Material | Product | Key Features |

| Beckmann Rearrangement | Cyclohexanone oxime | Caprolactam | A classic and industrially important reaction for lactam synthesis. derpharmachemica.comwikipedia.orgnumberanalytics.commasterorganicchemistry.comnih.gov |

| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclohexanol | Azepan-2-one | One-carbon ring expansion to a ketone. wikipedia.orginflibnet.ac.innumberanalytics.comorganicreactions.org |

| Palladium-Catalyzed Rearrangement | 2-Vinylpiperidine | Azepane derivative | Modern method with potential for stereocontrol. chemrxiv.org |

A particularly innovative and modern approach to azepane synthesis involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.netresearchgate.netthieme-connect.deacs.orgrsc.orgrsc.orgnih.gov This strategy allows for the conversion of simple, flat aromatic compounds into complex, three-dimensional saturated heterocycles in a few steps.

The process is typically initiated by the irradiation of a nitroarene with blue light in the presence of a phosphine (B1218219) or phosphite. This leads to the deoxygenation of the nitro group to a singlet nitrene intermediate. The highly reactive nitrene then undergoes a ring expansion, transforming the six-membered aromatic ring into a seven-membered azepine system. Subsequent hydrogenation of the azepine intermediate affords the saturated azepane ring. nih.govresearchgate.net This method is attractive due to its mild reaction conditions (room temperature) and the use of readily available starting materials. nih.gov The substitution pattern on the initial nitroarene can be translated into a specific substitution pattern on the final azepane product, offering a high degree of control and flexibility. researchgate.net

Recent research has further expanded the utility of this photochemical approach, demonstrating its application in the synthesis of various functionalized azepanes and even more complex bicyclic structures. acs.org The mechanism involves the photoexcitation of the nitroarene, followed by a series of steps leading to the nitrene and subsequent ring expansion, ultimately providing access to a diverse range of azepane derivatives. researchgate.netnih.gov

Rearrangements of Cyclopropylamine (B47189) Derivatives

A notable strategy for the construction of the azepane ring system involves the rearrangement of cyclopropylamine derivatives. This approach leverages the inherent ring strain of the cyclopropane (B1198618) ring to drive a ring-expansion reaction, yielding the larger seven-membered azepane core.

One such method begins with the synthesis of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. These are prepared through the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. Following the removal of the Boc protecting group, the resulting secondary cyclopropylamines can undergo a reductive amination reaction with aldehydes or ketones. This transformation can trigger the cleavage of the cyclopropane ring, leading to the formation of ring-expanded products such as functionalized 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org This strategy offers a pathway to substituted azepanes from readily available starting materials. rsc.org

Another innovative approach involves a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. This tandem reaction sequence allows for the synthesis of azepine-fused cyclobutanes. pku.edu.cn While not directly yielding this compound, this methodology highlights the power of rearrangement reactions in constructing complex azepine-containing frameworks. pku.edu.cn The chirality of the final product is established during the initial cyclopropanation step and is effectively transferred through the subsequent rearrangement, overcoming the potential loss of stereochemical information. pku.edu.cn

A Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with azadienes provides a highly stereoselective route to densely substituted azepanones. nih.gov These azepanones can then be further functionalized and reduced to the corresponding azepanes. For instance, reduction of the tertiary amide, obtained after N-methylation, can be achieved sequentially with Meerwein salt and sodium borohydride (B1222165) to yield the acyclic benzylamine. nih.gov Alternatively, the completely saturated azepane can be obtained by reduction with lithium aluminum hydride. nih.gov

Reductive Amination Strategies in Azepane Synthesis

Reductive amination is a cornerstone of amine synthesis and plays a pivotal role in the preparation of azepanes, including this compound. This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

Strategies for selective reductive amination are crucial for controlling the outcome of the reaction, particularly when multiple functional groups are present. jocpr.com These strategies include catalyst-controlled reactions, the use of chiral amines for asymmetric synthesis, and direct reductive amination methods that combine the condensation and reduction steps in a single pot. jocpr.com The choice of reducing agent, such as sodium triacetoxyborohydride, and reaction conditions can significantly influence the selectivity and yield of the desired azepane. rsc.org

The synthesis of secondary and tertiary amines via reductive amination is a fundamental transformation in organic chemistry. researchgate.net Recent advancements have focused on asymmetric reductive amination to produce chiral amines, which are essential for the synthesis of many pharmaceuticals. researchgate.net This can be achieved through the use of chiral catalysts or auxiliaries. consensus.app

An iridium-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been developed for the synthesis of enantioenriched dibenz[c,e]azepines. nih.govrsc.org This method demonstrates the potential of intramolecular reductive amination to construct complex, chiral azepine-containing ring systems with excellent enantiocontrol. nih.govrsc.org

Tandem Catalytic Transformations for Ring Closure

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecules like this compound. These strategies often involve a catalytic ring-closing step to form the azepane ring.

A notable example is the gold-catalyzed tandem cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes, which leads to the formation of azepine-fused cyclobutanes. pku.edu.cn This process demonstrates the power of tandem catalysis in rapidly building molecular complexity. pku.edu.cn

Another approach involves an intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.si This method has been used to synthesize pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems, showcasing a novel mode for azepine ring closure. chem-soc.si

A photochemical two-step formal [5+2] cycloaddition represents a condensation-ring-expansion approach to substituted azepanes. organic-chemistry.org This method involves the photochemical rearrangement of N-vinylpyrrolidinones to provide azepin-4-ones, which can be further functionalized. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

The synthesis of chiral amines can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. consensus.app Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to generate a chiral product from an achiral or racemic substrate. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. Recent advancements have seen the rise of asymmetric transition-metal catalysts and organocatalysts for the allylation of imines, a key step in the synthesis of chiral homoallylic amines which can be precursors to substituted azepanes. nih.gov

For example, a copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to access chiral anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov These diamines are versatile building blocks for the synthesis of more complex chiral molecules.

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control during the formation and subsequent functionalization of the azepane ring is crucial for the synthesis of specific stereoisomers of this compound.

An intramolecular aza-Michael reaction of a Cbz carbamate (B1207046) with an enone has been shown to produce 3,5-disubstituted nitrogen-containing heterocycles with selective formation of either cis or trans isomers. nih.gov This selectivity is achieved by using chiral substrates in conjunction with an achiral palladium(II) complex or a strong Brønsted acid catalyst. nih.gov

The (4+3) annulation of donor-acceptor cyclopropanes with azadienes, catalyzed by a Lewis acid, proceeds with a high degree of diastereoselectivity to yield densely substituted azepanones. nih.gov The development of an asymmetric version of this reaction using a copper(II) triflate catalyst and a trisoxazoline ligand allows for the synthesis of enantioenriched azepanones. nih.gov

Furthermore, the diastereoselective one-step synthesis of functionalized cis-aziridinyl alcohols from oxiranyl carbaldimines has been reported. nih.gov This transformation proceeds with excellent diastereoselectivity and involves a novel type of aza-Payne rearrangement. nih.gov

Resolution Techniques for Enantiomeric Purity

In cases where an enantioselective synthesis is not available or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomeric salts can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

While modern synthetic methods increasingly focus on asymmetric synthesis to avoid the need for resolution, these classical techniques remain a valuable tool for obtaining enantiomerically pure compounds like this compound.

Functional Group Interconversions and Late-Stage Functionalization

Functional group interconversion (FGI) and late-stage functionalization (LSF) are powerful strategies in modern organic synthesis. nih.govorganic-chemistry.org LSF is particularly valuable as it allows for the modification of complex molecules at later stages of a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship studies. beilstein-journals.org For a molecule like this compound, which possesses multiple reactive sites, these strategies must be highly selective to modify one functional group without affecting others.

The structure of this compound features a tertiary amine within the azepane ring and a secondary amine at the 4-position, presenting opportunities for chemoselective reactions.

The secondary amine is a key site for functionalization, readily participating in alkylation and acylation reactions. For instance, it can react with acyl chlorides, such as acetyl chloride, in the presence of a base to form the corresponding amide. Similarly, alkylation with reagents like benzyl bromide can occur, leading to the formation of quaternary ammonium (B1175870) salts. The steric hindrance imposed by the existing benzyl and methyl groups can influence the rate of these reactions, sometimes necessitating the use of elevated temperatures or polar aprotic solvents to proceed efficiently.

The azepane ring itself, a seven-membered nitrogen-containing heterocycle, can be the target of specific transformations. While the core structure is generally stable, advanced methods involving skeletal editing could potentially modify the ring. For example, strategies for single-atom insertion into rings are emerging, which could theoretically transform the azepane skeleton. rsc.org Such modifications represent a frontier in synthetic chemistry, offering novel pathways to related heterocyclic structures. rsc.org

The N-benzyl and N-methyl groups are defining features of the molecule, and methods for their introduction and removal are crucial for synthetic applications.

Introduction of N-substituents: The synthesis of this compound can be achieved through various methods, including reductive amination. This process may involve the reaction of a benzaldehyde derivative with methylamine (B109427) to form an imine, which is then reduced to the corresponding amine. The use of microwave-assisted synthesis has been shown to dramatically decrease reaction times and improve yields in related syntheses.

Modification and Removal of N-substituents: The N-benzyl group is a particularly versatile substituent because it can also function as a protecting group that can be selectively removed. Catalytic hydrogenation is a highly effective method for this debenzylation. A study demonstrated that using a Palladium on carbon (Pd/C) and Niobium(V) oxide on carbon (Nb₂O₅/C) catalyst system in methanol (B129727) under a hydrogen atmosphere can achieve quantitative removal of the N-benzyl group at room temperature. This reaction is highly chemoselective, leaving the azepane ring and the N-methyl group intact, which allows for subsequent functionalization at the newly liberated secondary amine site.

The N-methyl group can be selectively removed from tertiary amines through specific demethylation procedures, which can lead to the formation of amides under certain conditions. organic-chemistry.org Late-stage C-H amination, using catalysts like manganese perchlorophthalocyanine, provides a way to directly install nitrogen-containing groups into C-H bonds, a powerful tool for modifying complex molecules. nih.govbeilstein-journals.org

The table below summarizes key transformations for the N-substituents.

| Transformation | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-Debenzylation | H₂, Pd/C + Nb₂O₅/C, MeOH | Quantitative yield at room temperature; highly selective for the benzyl group. | |

| N-Alkylation | Benzyl bromide | Forms quaternary ammonium salts; may require elevated temperatures. | |

| N-Acylation | Acyl chlorides (e.g., acetyl chloride) | Forms amides under basic conditions. | |

| Reductive Amination (Synthesis) | Benzaldehyde derivative, methylamine, reducing agent | Can be accelerated by microwave irradiation; high yields. |

Principles of Sustainable Synthesis in the Context of this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and highly efficient. numberanalytics.comjocpr.com For the production of this compound, these principles guide the selection of synthetic routes that maximize resource utilization and minimize waste.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. nih.gov

The table below illustrates a theoretical comparison of atom economy for different types of reactions that could be involved in the synthesis.

| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | Alkene + H₂ → Alkane | 100% | Used in reductive amination steps and deprotection. jocpr.com |

| Substitution (e.g., Williamson Ether Synthesis) | R-X + R'-O⁻Na⁺ → R-O-R' + NaX | <100% | Generates inorganic salt waste; less ideal. nih.gov |

| Rearrangement | A → B (Isomerization) | 100% | Highly efficient if applicable synthetic routes can be designed. nih.gov |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with reduced waste. numberanalytics.comd-nb.info Catalysts lower the activation energy of a reaction without being consumed, allowing for their use in small, substoichiometric amounts. numberanalytics.com

In the context of this compound synthesis, several catalytic approaches are beneficial:

Catalytic Hydrogenation: As mentioned, the use of catalysts like Pd/C for debenzylation or for the reduction of imines is a clean and efficient process, with hydrogen as the only reagent and water or recyclable solvents often used. jocpr.com

Transition Metal Catalysis: The use of transition metal catalysts, for example based on manganese, can facilitate challenging reactions like C-H functionalization under milder conditions than traditional stoichiometric reagents. nih.govbeilstein-journals.org This allows for the direct modification of the molecule, avoiding multiple steps of protection and deprotection.

Biocatalysis: The use of enzymes as catalysts offers exquisite selectivity under mild aqueous conditions. mdpi.com For amine synthesis, enzymes like transaminases can be used to install chiral amine functionalities, representing a green alternative to metal-catalyzed methods. mdpi.com

Alternative Energy Sources: The use of ultrasound or microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, thereby reducing energy consumption and potential side reactions. researchgate.net

The following table highlights catalytic systems relevant to the synthesis and modification of this compound.

| Catalytic Method | Catalyst Example | Application | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Rhodium, Nickel | N-debenzylation, Imine reduction | High atom economy, reduces need for stoichiometric reductants. | |

| Late-Stage C-H Amination | Manganese perchlorophthalocyanine | Direct introduction of amine groups | Increases step economy, avoids protecting groups. | nih.govbeilstein-journals.org |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Reductive amination | Reduced reaction times, improved yields, lower energy use. | |

| Biocatalysis | Transaminases | Asymmetric amine synthesis | High selectivity, mild aqueous conditions, biodegradable. | mdpi.com |

Reaction Chemistry and Mechanistic Investigations of N Benzyl N Methylazepan 4 Amine

Reactivity Profiles of the Amine Functional Group

The presence of two distinct amine centers—a tertiary amine at the 4-position and a secondary amine within the azepane ring—imparts a versatile range of chemical reactivity to N-benzyl-N-methylazepan-4-amine.

Nucleophilic Reactivity in Acylation, Alkylation, and Condensation Reactions

The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, readily participating in reactions that form new carbon-nitrogen bonds.

Acylation: The secondary amine within the azepane ring can undergo acylation when treated with acylating agents like acyl chlorides. Under basic conditions, this reaction proceeds to form the corresponding N-acylazepane (amide). The steric bulk introduced by the N-benzyl and N-methyl groups can influence the rate of these reactions, sometimes necessitating elevated temperatures or the use of polar aprotic solvents to achieve good yields.

Alkylation: As a nucleophile, the amine can attack alkyl halides in a classic SN2 reaction. wikipedia.org The reaction of this compound with an alkyl halide such as benzyl (B1604629) bromide can lead to the formation of a quaternary ammonium (B1175870) salt. organicchemistrytutor.com Generally, the alkylation of secondary amines to tertiary amines is efficient; however, the reaction can sometimes proceed further. The use of excess methyl iodide, a highly reactive alkylating agent due to its minimal steric hindrance, can drive the reaction to "exhaustive methylation," converting the amine into its quaternary ammonium salt. researchgate.net

Condensation Reactions: The compound is also reactive in multi-component condensation reactions. For instance, in the presence of cesium carbonate, it can react with aldehydes and alcohols at elevated temperatures to form new, more complex tertiary amines. organicchemistrytutor.com

| Reaction Type | Reagent Class | Example Reagent | Product Type | Key Findings |

|---|---|---|---|---|

| Acylation | Acyl Halides | Acetyl Chloride | Amide | Forms N-acylazepane; may require heat due to steric hindrance. organicchemistrytutor.com |

| Alkylation | Alkyl Halides | Benzyl Bromide | Quaternary Ammonium Salt | Proceeds via an SN2-like mechanism. wikipedia.orgorganicchemistrytutor.com |

| Condensation | Aldehydes/Alcohols | Various | Tertiary Amines | Occurs in the presence of a base like Cs₂CO₃ at 100°C. organicchemistrytutor.com |

Acid-Base Properties and Protonation Equilibria of the Amine Centers

The two nitrogen atoms in this compound exhibit basic properties and can be protonated by acids. The compound is often supplied as a dihydrochloride (B599025) salt, indicating that both amine centers are sufficiently basic to react with hydrochloric acid. The free base can be regenerated from this salt through neutralization with a strong base like sodium hydroxide (B78521). organicchemistrytutor.com

The protonation equilibria depend on the relative basicities (pKa of the conjugate acids) of the two nitrogen atoms.

Endocyclic (Ring) Amine: This is a secondary amine, and its basicity is influenced by the electron-donating alkyl groups of the ring.

Exocyclic (Side-chain) Amine: This is a tertiary amine, substituted with a methyl and a benzyl group.

Generally, tertiary amines are more basic than secondary amines in the gas phase, but this trend can be reversed in aqueous solution due to solvation effects. The benzyl group is electron-withdrawing compared to alkyl groups, which would decrease the basicity of the exocyclic nitrogen. Studies on related N-methylbenzenesulfonamides show that electron-donating or withdrawing substituents significantly impact pKBH+ values, highlighting the sensitivity of protonation equilibria to the electronic environment. byjus.comchemistrysteps.com The precise equilibrium in this compound would therefore depend on a subtle balance between inductive and steric effects influencing the solvation of the protonated forms.

Reductive and Oxidative Transformations Involving Amine Moieties

The amine functional groups can undergo both reduction and oxidation, although the N-benzyl group confers a degree of stability.

Reductive Transformations: A key reductive reaction for this compound is the hydrogenolysis of the N-benzyl group. This N-debenzylation is a valuable synthetic transformation as it removes the benzyl protecting group to reveal the parent secondary amine, enabling further functionalization. The reaction can be achieved with high efficiency via catalytic hydrogenation. For example, using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in methanol (B129727) can quantitatively remove the benzyl group at room temperature, leaving the azepane ring and the methyl group intact. organicchemistrytutor.com This selective dealkylation is a common strategy in the synthesis of complex amines and natural products. wikipedia.org

Oxidative Transformations: The N-benzyl group provides significant stability against certain oxidative conditions. For instance, the compound shows resistance to enzymatic oxidation by systems such as laccase/TEMPO. organicchemistrytutor.com While amines can generally be oxidized, the specific conditions required for the oxidation of this compound are not widely reported, suggesting a robust nature under many standard oxidative protocols.

Transformations Involving the Azepane Ring System

The seven-membered azepane ring is not merely a scaffold but an active participant in chemical transformations, including ring-opening, contraction, and expansion reactions.

Ring-Opening Reactions and Subsequent Derivatization Pathways

Cleavage of the azepane ring can be accomplished through classical chemical degradation methods, which transform the cyclic amine into a linear, functionalized derivative.

Hofmann Elimination: This is a powerful method for opening cyclic amine rings. organicchemistrytutor.comresearchgate.net The process involves a two-step sequence:

Exhaustive Methylation: The azepane nitrogen is treated with excess methyl iodide to form a quaternary ammonium iodide salt. This converts the amine into a good leaving group. acs.org

Elimination: The resulting salt is treated with a base, typically silver oxide (Ag₂O) in water, and heated. The hydroxide ion acts as a base, promoting an E2 elimination reaction that cleaves the ring to form an alkene. researchgate.netacs.org Since the nitrogen is part of a ring, this elimination results in a ring-opening, yielding a linear alkene with the amine moiety still attached. byjus.com

Von Braun Reaction: This reaction provides an alternative pathway for ring cleavage. Treatment of a tertiary cyclic amine with cyanogen (B1215507) bromide (BrCN) can lead to the cleavage of a C-N bond within the ring. acs.orgepfl.ch While the reaction can sometimes selectively remove an N-alkyl group, it can also induce ring-opening to produce a terminal long-chain bromo-alkyl-cyanamide. epfl.ch This provides a different set of functional groups for subsequent derivatization compared to the Hofmann elimination.

| Reaction | Key Reagents | Intermediate | Product Type | Mechanism |

|---|---|---|---|---|

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Quaternary Ammonium Hydroxide | Linear Alkene | E2 Elimination researchgate.netacs.org |

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary Cyanoammonium Bromide | Bromo-alkyl-cyanamide | Nucleophilic Substitution/Cleavage acs.orgepfl.ch |

Ring Contraction and Expansion Rearrangements

The azepane skeleton can undergo rearrangement to form smaller or larger ring systems, often driven by the formation of more stable products.

Ring Contraction: A notable transformation is the deaminative ring contraction of azepine derivatives. In a process applicable to biaryl-linked azepines, the nitrogen atom is first methylated in situ, and subsequent treatment with a base like potassium tert-butoxide can induce a cascade involving a tcichemicals.com-Stevens rearrangement and Hofmann-type elimination. This sequence effectively excises the nitrogen atom from the ring, leading to a contracted carbocyclic product, such as a phenanthrene (B1679779) or benzo[h]quinoline. This demonstrates a sophisticated pathway for transforming the seven-membered ring into a six-membered aromatic system.

Ring Expansion: While not a reaction of this compound, ring expansion is a key synthetic route to the azepane system. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and yield via the ring expansion of substituted piperidines. acs.org This highlights the synthetic relationship between six- and seven-membered nitrogen heterocycles. Other complex rearrangements, such as the 1-aza-Cope rearrangement of transient vinylcyclopropane (B126155) intermediates, have also been developed to construct fused azepine derivatives.

Electrophilic and Nucleophilic Substitution on the Azepane Core

The saturated carbocyclic structure of the azepane ring in this compound renders it generally unreactive towards classical electrophilic substitution reactions that are characteristic of aromatic systems. The ring's reactivity is primarily dictated by the functional groups attached to it and the positions adjacent to the heteroatom.

Functionalization of the azepane core can be achieved, particularly at the α-position to the nitrogen atom, through directed metallation strategies. The nitrogen atom can direct deprotonation to an adjacent carbon, creating a nucleophilic center that can then react with various electrophiles. A prominent example of this strategy involves the lithiation of N-Boc protected cyclic amines, including piperidines and azepanes. The N-Boc group is crucial for acidifying the α-protons and stabilizing the resulting organolithium intermediate. This intermediate can subsequently react with a range of electrophiles to introduce substituents onto the azepane ring. Although this specific reaction has been detailed for N-Boc-2-phenylazepane, the principle is applicable to other substituted azepanes. whiterose.ac.uk

The process involves deprotonation with a strong base like n-butyllithium (n-BuLi), often in the presence of a ligand such as sparteine (B1682161) for asymmetric transformations, followed by quenching with an electrophile. whiterose.ac.uk

Table 1: Representative Electrophilic Substitution on an N-Boc Azepane Ring via Lithiation

| Substrate | Base/Solvent | Electrophile (E+) | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-2-phenylazepane | n-BuLi, THF | D₂O | N-Boc-2-deutero-2-phenylazepane | >95% | whiterose.ac.uk |

| N-Boc-2-phenylazepane | n-BuLi, THF | MeI | N-Boc-2-methyl-2-phenylazepane | 85% | whiterose.ac.uk |

This table illustrates the general principle of α-functionalization on the azepane ring, based on studies with analogous compounds.

Nucleophilic substitution reactions directly on the unsubstituted carbon atoms of the azepane ring are uncommon due to the lack of a suitable leaving group. Such reactions typically require prior functionalization of the ring, for instance, the introduction of a halide or a tosylate group. However, nucleophilic ring-opening of activated azepane derivatives, such as cyclic sulfates, has been used as a strategy in the synthesis of complex hydroxylated azepanes. nih.gov

Reactivity of the Benzyl and Methyl N-Substituents

The N-substituents on the azepane nitrogen, the benzyl and methyl groups, are the primary sites of reactivity for this compound, offering pathways for structural modification through C-H functionalization, dealkylation, and transalkylation.

Benzylic Reactivity and Palladium-Mediated Transformations

The benzylic position (the CH₂ group between the nitrogen and the phenyl ring) exhibits enhanced reactivity. wikipedia.org This is attributed to the relative weakness of the benzylic C-H bond and the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals or anions. wikipedia.org

This inherent reactivity allows for various transformations, with palladium-catalyzed reactions being particularly significant for their efficiency and selectivity. Palladium catalysts can mediate the coupling of the benzylic position with other molecules. A notable transformation is the C(sp³)-H arylation, where a benzylic C-H bond is functionalized to form a C-C bond with an aryl group. For instance, a method for the palladium-catalyzed C(sp³)-H arylation of N-Boc benzylalkylamines has been developed. nih.gov This process involves the reversible deprotonation at the benzylic position, followed by an in-situ arylation using a NiXantPhos-based palladium catalyst, yielding diarylmethylamine structures. nih.gov

Another key palladium-mediated transformation is hydrogenolysis, which cleaves the N-benzyl bond. This reaction is technically a dealkylation method but is discussed here due to its mechanistic reliance on the benzyl group's reactivity with palladium catalysts. The process typically involves reacting the amine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov The benzyl group is converted to toluene, resulting in the corresponding N-demethylated secondary or primary amine. wikipedia.org The efficiency of this deprotection can be significantly enhanced by using a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), which facilitates the reaction under mild conditions. nih.gov

Table 2: Examples of Palladium-Mediated Transformations of N-Benzylamines

| Reaction Type | Substrate Type | Catalyst System | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| C(sp³)-H Arylation | N-Boc benzylalkylamine | Pd(OAc)₂ / NiXantPhos | Aryl Bromide, K₂CO₃ | N-Boc diarylmethylamine | nih.gov |

| Hydrogenolysis (Debenzylation) | N-Benzylamine | Pd/C | H₂ | Secondary Amine + Toluene | organic-chemistry.org |

| Enhanced Hydrogenolysis | N-Benzylamine | Pd/C + Nb₂O₅/C | H₂ | Secondary Amine + Toluene | nih.gov |

Dealkylation and Transalkylation Processes

Dealkylation, the removal of an alkyl or benzyl group from the amine nitrogen, is a fundamental transformation in organic synthesis. nih.govnih.gov For this compound, either the benzyl or the methyl group can potentially be cleaved, with selectivity often achievable based on the chosen method.

Debenzylation: The N-benzyl group is frequently used as a protecting group for amines because it can be removed under relatively mild conditions. semanticscholar.org As mentioned previously, catalytic hydrogenolysis over palladium is a very common and efficient method. nih.govorganic-chemistry.org

Chemical methods for debenzylation are also widely employed. The von Braun reaction, using cyanogen bromide (BrCN), cleaves tertiary amines to yield a cyanamide (B42294) and an alkyl bromide. nih.gov Subsequent hydrolysis of the cyanamide furnishes the secondary amine. nih.gov Other reagents, such as α-chloroethyl chloroformate (ACE-Cl), are also effective for debenzylating tertiary amines. Another approach involves using trifluoroacetic acid (TFA), which can efficiently cleave specific types of benzyl groups, particularly those with electron-donating substituents like 4-(alkylamino)benzyl groups. clockss.org

Demethylation and Selectivity: While the benzyl group is generally more labile, methods also exist for demethylation. The choice of reagent can impart selectivity in the dealkylation of N-benzyl-N-methylamines. For example, treatment with propargyl chloroformate has been shown to exhibit a selectivity order where the benzyl group is cleaved preferentially over smaller alkyl groups like methyl. researchgate.net This selectivity is based on the electrophilicity of the carbon atom in the alkyl chain. researchgate.net

Transalkylation processes, where an alkyl group is transferred from one molecule to another, are less commonly documented for this specific class of compounds but represent a possible reaction pathway under certain thermal or catalytic conditions.

Table 3: Common N-Dealkylation Methods for Tertiary Amines

| Method | Reagent(s) | Group Cleaved | Intermediate/Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Benzyl | Secondary Amine | Clean, high yield, common for deprotection. | nih.govorganic-chemistry.org |

| Von Braun Reaction | 1. BrCN2. Hydrolysis | Benzyl or Methyl | Cyanamide | Classic method, uses toxic reagents. | nih.gov |

| Acylative Dealkylation | Propargyl Chloroformate | Benzyl > Methyl | Poc-protected secondary amine | Good selectivity for benzyl over methyl. | researchgate.net |

Structural and Conformational Analysis of N Benzyl N Methylazepan 4 Amine

Advanced Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the connectivity of atoms within N-benzyl-N-methylazepan-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl (B1604629) group, the N-methyl group, and the azepane ring. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (Ar-CH₂-N) would produce a singlet or a multiplet around δ 3.5 ppm. The protons on the seven-membered azepane ring would exhibit complex splitting patterns in the aliphatic region of the spectrum due to their diastereotopic nature and spin-spin coupling. The N-methyl group would present a sharp singlet, anticipated around δ 2.2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring would generate signals in the aromatic region (δ 127-140 ppm). The benzylic carbon is expected around δ 62 ppm, while the N-methyl carbon would be found further upfield. The carbons of the azepane ring would produce a set of signals in the aliphatic region, with their specific shifts dependent on their position relative to the nitrogen atoms. Analysis of these spectra confirms the regiochemistry, ensuring the correct placement of the benzyl and methyl groups on the respective nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2-7.4 (multiplet, 5H) | 127.0 - 129.5 |

| Aromatic Quaternary C | - | ~139 |

| Benzylic CH₂ | ~3.5 (singlet, 2H) | ~62 |

| N-CH₃ | ~2.2 (singlet, 3H) | ~42 |

Note: Predicted values are based on typical shifts for similar functional groups.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, a tertiary amine, the absence of N-H bonds means no characteristic N-H stretching or bending vibrations will be observed in the 3300-3500 cm⁻¹ or 1580-1650 cm⁻¹ regions, respectively. orgchemboulder.com

The IR spectrum would be dominated by several key absorptions:

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the azepane ring, N-methyl, and benzylic methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary aliphatic amine (azepane ring) and the benzylamine (B48309) moiety are expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary data, particularly for the non-polar bonds, and would help confirm the vibrations of the aromatic ring and the carbon skeleton. nih.govnih.gov

Table 2: Principal Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Bend | 1450 - 1600 | IR, Raman |

| Aliphatic C-H Bend | 1350 - 1470 | IR |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula C₁₄H₂₂N₂ corresponds to a molecular weight of 218.35 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value of 218.

The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most prominent fragmentation pathway would likely involve the cleavage of the benzyl-nitrogen bond. This can result in the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. libretexts.orgnist.gov This fragment is often the base peak in the mass spectra of N-benzyl compounds. Other fragments would arise from the cleavage of the azepane ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. nsf.gov

A single-crystal X-ray diffraction study of this compound would reveal the preferred conformation of the seven-membered azepane ring. Unlike the well-defined chair conformation of six-membered rings like piperidine (B6355638), seven-membered rings are highly flexible and can adopt several low-energy conformations, such as chair, boat, or twist-chair forms. The analysis would determine which conformation is adopted in the crystal lattice.

Furthermore, the study would define the precise orientation of the substituents. It would clarify the pseudo-axial or pseudo-equatorial positioning of the N-benzyl-N-methylamino group on the azepane ring. Torsion angles, such as those defining the rotation around the C-N and C-C bonds of the ring and its substituents, would be quantified. For instance, the torsion angle involving the benzyl group relative to the azepane ring would describe its spatial orientation. mdpi.com

Table 4: Representative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell (e.g., monoclinic, P2₁/c). nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. nsf.gov |

| Bond Lengths (Å) | Provides exact distances between bonded atoms. |

| Bond Angles (°) | Provides exact angles between three connected atoms. |

X-ray crystallography also illuminates how molecules of this compound are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by non-covalent intermolecular interactions.

Conformational Dynamics of the Azepane Ring System

The seven-membered azepane ring is not planar and can adopt a variety of conformations. Understanding these conformations and the energy barriers between them is crucial for predicting molecular interactions.

Conformational Isomerism and Ring Inversion Barriers

The azepane ring, similar to other seven-membered rings, exhibits complex conformational isomerism. It preferentially adopts boat and chair-like conformations. Due to asymmetric substitution, these conformations can exist as mirror images of each other. The process of converting between these conformations is known as ring inversion. nih.gov

The energy barrier for this ring inversion is a key parameter. For instance, in the related 1,4-diazepine system, the calculated ring inversion barrier for diazepam is 17.6 kcal/mol. nih.gov These barriers are influenced by both structural factors within the molecule and the surrounding solvent. nih.gov Computational methods, such as ab initio calculations, are instrumental in investigating the energetics of these inversion processes. nih.gov

Influence of N-substituents and C4-amine on Ring Flexibility and Preferred Conformations

The substituents on the azepane ring significantly influence its conformational preferences and flexibility. The N-benzyl and N-methyl groups in this compound introduce steric bulk and electronic effects that modulate the ring's conformation.

Furthermore, the C4-amine group also contributes to the conformational landscape. Its position and orientation relative to the other substituents can lead to specific intramolecular interactions, such as hydrogen bonding, which can stabilize certain conformations. ucsd.edu Docking studies of similar azepane derivatives have shown that the azepane ring can participate in hydrophobic interactions and cation-π interactions, with the protonated nitrogen atom playing a key role. mdpi.com The flexible nature of the azepane ring allows it to adopt bent conformations to fit into enzyme active sites. mdpi.com

Stereochemical Aspects and Chiral Recognition Studies

The presence of stereocenters and the resulting stereoisomers are fundamental aspects of the chemistry of this compound.

Analysis of Stereocenters and Diastereotopicity

A stereocenter is an atom, typically carbon, that is bonded to four different groups. In this compound, the carbon atom at the 4-position (C4), which is attached to the amine group, a hydrogen atom, and two different carbon atoms of the ring, is a potential stereocenter. This gives rise to the possibility of enantiomers (R and S configurations).

Furthermore, the presence of a chiral center in the molecule can render adjacent methylene (CH2) protons diastereotopic. wikipedia.orgmasterorganicchemistry.com This means that the two protons on a single carbon atom are in chemically non-equivalent environments. chemistrysteps.com Replacing each of these protons in turn with another group would result in diastereomers. masterorganicchemistry.commasterorganicchemistry.com In an NMR spectrum, diastereotopic protons will have different chemical shifts. chemistrysteps.commasterorganicchemistry.com This phenomenon is often observed in cyclic molecules where the ring structure restricts bond rotation and creates a fixed spatial relationship between groups. wikipedia.orgmasterorganicchemistry.com For instance, in a substituted cyclopropane (B1198618), the addition of a methyl group makes the remaining protons on the ring diastereotopic, resulting in separate signals in the NMR spectrum. masterorganicchemistry.com

Principles of Chiral Separation Methodologies for Enantiomers

Due to the existence of enantiomers, which often exhibit different biological activities, their separation is of significant importance. researchgate.net Enantiomers have identical physical properties in an achiral environment, making their separation challenging. researchgate.net Several techniques are employed for chiral separation, with chiral chromatography being a prominent method.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov The specific interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net The choice of the CSP is critical and depends on the structure of the enantiomers to be separated. For example, cinchona alkaloid-based CSPs have been used for the separation of peptide enantiomers. nih.gov The separation of racemic mixtures can also be achieved by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography, followed by the removal of the resolving agent. nih.gov

| Feature | Description |

| Conformational Isomers | The azepane ring exists in various non-planar conformations, primarily boat and chair-like forms. nih.gov |

| Ring Inversion Barrier | The energy required for the interconversion between different ring conformations. This is influenced by substituents and solvent. nih.gov |

| Influence of N-substituents | The N-benzyl and N-methyl groups affect the ring's flexibility and preferred conformation due to steric and electronic factors. nih.gov |

| Influence of C4-amine | The C4-amine group can participate in intramolecular interactions, further stabilizing certain ring conformations. ucsd.edu |

| Stereocenters | The C4 carbon atom is a potential stereocenter, leading to the existence of R and S enantiomers. |

| Diastereotopicity | Protons on methylene groups adjacent to the chiral center can be diastereotopic, resulting in distinct NMR signals. wikipedia.orgmasterorganicchemistry.com |

| Chiral Separation | Enantiomers can be separated using techniques like chiral HPLC, which relies on differential interactions with a chiral stationary phase. nih.govnih.gov |

Computational and Theoretical Studies on N Benzyl N Methylazepan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like N-benzyl-N-methylazepan-4-amine. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of organic molecules. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can be used to optimize the molecular geometry and calculate various properties. researchgate.net

Key ground-state properties that can be determined using DFT include:

Optimized Molecular Geometry: Provides the most stable arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and dihedral angles.

Thermodynamic Parameters: Enthalpy, entropy, and Gibbs free energy can be calculated, offering insights into the molecule's stability.

Vibrational Frequencies: Calculation of vibrational modes helps in the interpretation of infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. ajchem-a.com

For instance, studies on similar heterocyclic compounds have successfully used DFT to analyze their structural and electronic properties, providing a reliable framework for understanding this compound. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. arxiv.org

For a molecule with the complexity of this compound, ab initio calculations can provide:

Highly Accurate Energies: Essential for detailed studies of reaction mechanisms and energy barriers.

Electron Correlation Effects: Methods like MP2 and CCSD account for electron correlation, which is crucial for a precise description of molecular systems.

Benchmarking DFT Results: Ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods.

While specific ab initio studies on this compound are scarce, the application of these methods to related benzylamine (B48309) and heterocyclic systems demonstrates their utility in providing a deep understanding of electronic structure. arxiv.orgresearcher.life

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are critical in determining the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, FMO analysis can reveal:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For example, in benzylamine derivatives, the HOMO is often localized on the amine and the aromatic ring, suggesting these are the primary sites for electrophilic attack. nih.gov

| Orbital | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the lone pair of the azepane nitrogen and the π-system of the benzyl (B1604629) group, indicating nucleophilic character at these sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be distributed over the benzyl group's aromatic ring, suggesting susceptibility to nucleophilic attack at the ring carbons. |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over longer timescales. mdpi.com

Conformational Space Exploration and Energy Landscapes

The azepane ring in this compound is highly flexible, capable of adopting numerous conformations. Exploring this conformational space is crucial for understanding its biological activity and physical properties.

Conformational Search Algorithms: Methods like systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations can be used to identify low-energy conformations.

Potential Energy Surface (PES): By plotting the energy as a function of specific dihedral angles, a potential energy surface can be generated. This landscape reveals the relative stabilities of different conformers and the energy barriers between them. For the azepane ring, common conformations include chair, boat, and twist-boat forms.

Molecular dynamics simulations can track the movement of atoms over time, providing a dynamic view of how the molecule explores its conformational space. mdpi.comresearchgate.net

Force Field Development and Validation for Azepane Systems

Molecular mechanics and dynamics simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system. wikipedia.org The accuracy of these simulations is highly dependent on the quality of the force field used. nih.gov

Common Force Fields: Widely used force fields for organic and biomolecular systems include AMBER, CHARMM, and OPLS. mdpi.comnih.gov These force fields contain parameters for various atom types, bonds, angles, and dihedrals.

Parameterization: For a specific molecule like this compound, it is important to ensure that the force field has accurate parameters for the azepane ring system and the N-benzyl-N-methylamino moiety. If parameters are not available, they may need to be developed and validated against quantum chemical calculations or experimental data. arxiv.orgarxiv.org

Validation: Force field validation often involves comparing simulated properties, such as densities, heats of vaporization, or conformational preferences, with experimental data or high-level quantum mechanical results. arxiv.orgarxiv.org Recent efforts have focused on developing more accurate force fields for cyclic amines to improve the reliability of simulations. arxiv.orgarxiv.org

| Force Field Family | Strengths for Azepane Systems | Considerations |

| AMBER (Assisted Model Building with Energy Refinement) | Well-established for biomolecules; transferable parameters for many organic functional groups. nih.gov | May require specific parameterization for the seven-membered azepane ring to accurately capture its flexibility. |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | CGenFF (CHARMM General Force Field) is designed for drug-like molecules and offers broad coverage of chemical space. nih.gov | Parameter accuracy for novel ring systems should be carefully validated. |

| OPLS (Optimized Potentials for Liquid Simulations) | Known for accurately reproducing liquid properties and solvation effects. nih.gov | Parameter availability for the specific combination of functional groups in this compound should be confirmed. |

Prediction of Spectroscopic Parameters from Computational Models

Computational quantum chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for identifying and characterizing molecules like this compound. These predictions are achieved by solving the Schrödinger equation for the molecule's electronic structure, typically using methods like Density Functional Theory (DFT). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict the ¹H and ¹³C NMR spectra of this compound by calculating the magnetic shielding tensors for each nucleus. These calculations would provide theoretical chemical shifts (δ) and spin-spin coupling constants (J), which are fundamental to interpreting experimental spectra.

For a molecule with multiple conformers, such as the flexible seven-membered azepane ring in this compound, computational studies would first involve a conformational search to identify low-energy structures. rsc.org The predicted NMR parameters would then be a Boltzmann-weighted average of the parameters for each significant conformer. This approach is crucial as the azepane ring can adopt several chair and boat conformations, significantly influencing the local electronic environment of each atom. acs.org

The presence of a chiral center at the 4-position of the azepane ring would render the benzylic methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and would be expected to show distinct chemical shifts and a geminal coupling constant. psu.edu Theoretical calculations could precisely predict the magnitude of this difference.

Table 1: Illustrative Table of Predicted ¹H and ¹³C NMR Parameters for this compound

| Atom Type | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constants (J) Hz |

| Benzyl CH₂ | Data not available in literature | Data not available in literature |

| N-Methyl CH₃ | Data not available in literature | Data not available in literature |

| Azepane Ring CH₂ | Data not available in literature | Data not available in literature |

| Azepane Ring CH | Data not available in literature | Data not available in literature |

| Aromatic CH | Data not available in literature | Data not available in literature |

This table illustrates the type of data that would be generated from theoretical NMR calculations. Specific values for this compound are not currently published.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. psu.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration).

For this compound, these calculations would predict characteristic vibrational modes, including:

N-H stretching and bending (if a secondary amine precursor is considered)

C-H stretching (aromatic and aliphatic)

C=C stretching of the benzene (B151609) ring

C-N stretching of the amine groups

The complex fingerprint region containing various bending and torsional modes of the azepane ring.

DFT calculations, for instance at the M06-2X/6-311++G(d,p) level of theory, have been used to calculate the vibrational frequencies for the parent azepane molecule, showing good agreement with experimental data. nih.gov Similar calculations for this compound would aid in the interpretation of its experimental IR and Raman spectra. The calculated intensities of these vibrations would further help in assigning the peaks in an experimental spectrum. youtube.comyoutube.com

Table 2: Illustrative Table of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| Aromatic C-H Stretch | Data not available in literature | Data not available in literature |

| Aliphatic C-H Stretch | Data not available in literature | Data not available in literature |

| C-N Stretch | Data not available in literature | Data not available in literature |

| N-CH₃ Rock | Data not available in literature | Data not available in literature |

| Azepane Ring Deformation | Data not available in literature | Data not available in literature |

This table illustrates the type of data that would be generated from theoretical vibrational frequency calculations. Specific values for this compound are not currently published.

Reaction Pathway Analysis and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound.

A likely synthetic route to this compound is through reductive amination. masterorganicchemistry.comlibretexts.org This process would involve the reaction of a suitable azepane precursor with benzaldehyde (B42025) and a methylating agent, or a related sequence. Computational modeling can elucidate the detailed mechanism of such reactions. nih.gov

For example, in a reductive amination, the initial step is the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced. nih.gov Computational studies can map out the potential energy surface for this entire process. This involves locating the structures of reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, computational studies on other amine alkylations have explored the factors governing selectivity and reactivity. researchgate.net

Once the transition states for a reaction have been located, Transition State Theory can be used to calculate the activation barrier (Gibbs free energy of activation, ΔG‡). This barrier is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.

Computational studies on the reductive amination process, for example, have quantified the activation barriers for the nucleophilic attack of the amine on the carbonyl, the subsequent proton transfers, and the final reduction step. nih.gov Such calculations for the synthesis of this compound would allow for a quantitative understanding of its formation kinetics. These theoretical predictions can guide the optimization of reaction conditions, such as temperature, pH, and choice of catalyst, to improve reaction yields and rates. nih.gov

Table 3: Illustrative Table of Predicted Activation Barriers for a Postulated Synthesis Step of this compound

| Reaction Step | Transition State | Predicted Activation Barrier (ΔG‡) kcal/mol |

| Nucleophilic Attack | TS₁ | Data not available in literature |

| Dehydration | TS₂ | Data not available in literature |

| Reduction of Iminium Ion | TS₃ | Data not available in literature |

This table illustrates the type of data that would be generated from reaction pathway analysis. Specific values for the synthesis of this compound are not currently published.

Applications of N Benzyl N Methylazepan 4 Amine in Chemical Synthesis and Materials Science Excluding Biological/medicinal

N-benzyl-N-methylazepan-4-amine as a Building Block in Complex Molecule Synthesis

The unique combination of a cyclic amine and a benzyl-protected tertiary amine makes this compound a potentially valuable building block for the synthesis of more complex molecular architectures.

Nitrogen-containing macrocycles are a significant class of compounds with diverse applications. The synthesis of these structures often involves the cyclization of linear precursors containing amine functionalities. organic-chemistry.org this compound could serve as a precursor or a component in the formation of such macrocycles. The secondary amine, after potential debenzylation, could participate in cyclization reactions. The azepane ring itself can be a part of a larger macrocyclic structure, imparting a degree of conformational rigidity.

In the realm of polycyclic scaffolds, which are prevalent in natural products and pharmaceuticals, cyclic amines are crucial starting materials. nih.govresearchgate.net Methodologies such as dearomative cyclization cascades can be employed to construct complex polycyclic systems from simpler amine derivatives. nih.gov The azepane moiety of this compound could be envisioned as a foundational ring system upon which other rings are fused, leading to novel polycyclic structures.

The non-planar, flexible nature of the seven-membered azepane ring is of particular interest in the design of molecules with well-defined three-dimensional (3D) shapes. rwth-aachen.deresearchgate.net The synthesis of substituted azepanes is an active area of research, with methods being developed to control the stereochemistry and substitution patterns on the ring. rsc.orgnih.govresearchgate.net By incorporating this compound into a larger molecule, its inherent 3D geometry can be exploited to create scaffolds that occupy a specific and underexplored region of chemical space. This is particularly valuable in fields like drug discovery, where molecular shape is critical for biological activity, but also has implications for materials science in the design of molecules with specific packing or recognition properties.

Roles as a Ligand in Catalysis and Organocatalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a role for the compound as a ligand in catalysis.

Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis to induce enantioselectivity in chemical reactions. mdpi.com Although this compound is achiral, it could be modified to introduce chirality, for example, by substitution on the azepane ring. Even in its achiral form, it could serve as a ligand in various metal-catalyzed reactions where the steric and electronic properties of the ligand are important for catalytic activity and selectivity. The bidentate coordination potential (through the two nitrogen atoms) could be explored in the formation of stable metal complexes.